3-Hydroxyquinolin-2(1h)-One

Catalog No.
S583461
CAS No.
26386-86-7
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyquinolin-2(1h)-One

CAS Number

26386-86-7

Product Name

3-Hydroxyquinolin-2(1h)-One

IUPAC Name

3-hydroxy-1H-quinolin-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-5,11H,(H,10,12)

InChI Key

BERPCVULMUPOER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)O

Synonyms

3-hydroxyquinolin-2(1H)-one

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)O

Synthesis and characterization:

-Hydroxyquinolin-2(1H)-one, also known as 3-hydroxynorharman, is a heterocyclic organic compound. It has been the subject of various scientific studies, particularly those focused on its synthesis and characterization. Researchers have employed different methods for its synthesis, including:

  • Pechmann condensation of o-aminophenol and oxalic acid [].
  • Microwave-assisted synthesis using various catalysts [].
  • Ultrasound-assisted synthesis [].

These studies have also involved the characterization of 3-hydroxyquinolin-2(1H)-one using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Biological activities:

-Hydroxyquinolin-2(1H)-one has been investigated for its potential biological activities, including:

  • Antioxidant properties: Studies suggest that 3-hydroxyquinolin-2(1H)-one exhibits free radical scavenging and metal chelating activities, which are associated with antioxidant properties [, ].
  • Antimicrobial activity: Some studies have reported the potential antimicrobial activity of 3-hydroxyquinolin-2(1H)-one against various bacterial and fungal strains [, ]. However, further research is needed to confirm and understand the mechanisms of this activity.
  • Anticancer activity: In vitro studies have shown that 3-hydroxyquinolin-2(1H)-one may have cytotoxic effects on some cancer cell lines []. However, more research is required to evaluate its potential for cancer treatment in vivo.

3-Hydroxyquinolin-2(1H)-one is a heterocyclic compound characterized by a quinoline core with a hydroxyl group at the third position and a ketone at the second position. Its chemical formula is C₉H₇NO₂, and it features a fused bicyclic structure that is significant in medicinal chemistry. The compound exhibits various chemical properties, including the ability to form chelates with metal ions, which enhances its biological activity. The presence of the hydroxyl group contributes to its reactivity and potential for further functionalization.

Research suggests that 3-hydroxyquinolin-2(1H)-one derivatives might exhibit antiviral properties by inhibiting influenza A endonuclease, an enzyme crucial for viral replication []. However, the specific mechanism of action of the parent compound itself requires further investigation.

The chemical reactivity of 3-hydroxyquinolin-2(1H)-one allows it to participate in several types of reactions:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Metal Coordination: This compound can chelate metal ions due to the presence of both nitrogen and oxygen donor atoms, which is crucial for its biological activity .
  • Oxidation: Under certain conditions, the hydroxyl group can be oxidized to form a carbonyl group, leading to derivatives that may exhibit different biological properties .

3-Hydroxyquinolin-2(1H)-one and its derivatives have been studied for their significant biological activities, including:

  • Antiviral Properties: Certain derivatives have shown effectiveness as inhibitors of influenza A virus endonuclease, demonstrating potential in antiviral drug development .
  • Anticancer Activity: Research indicates that some 3-hydroxyquinolin-2(1H)-one derivatives possess anticancer properties, with specific compounds exhibiting IC₅₀ values as low as 4 µM against breast cancer cell lines .
  • Enzyme Inhibition: This compound has been identified as an inhibitor of d-amino acid oxidase and HIV-1 reverse transcriptase associated RNase H activity, highlighting its role in drug discovery .

Several methods have been developed for synthesizing 3-hydroxyquinolin-2(1H)-one:

  • Ring Expansion Reaction: A common method involves the reaction of isatins with diazo compounds, leading to the formation of 3-hydroxyquinolin-2(1H)-ones through ring expansion .
  • One-Pot Synthesis: A more recent approach utilizes a one-pot synthesis from N-phenylacetoacetamide via PhI(OCOCF₃)₂-mediated α-hydroxylation followed by intramolecular cyclization. This method simplifies the synthesis process and improves yield .
  • Bromination and Suzuki Coupling: Further functionalization can be achieved through bromination followed by Suzuki coupling reactions, allowing for the introduction of various substituents at different positions on the quinoline ring .

The applications of 3-hydroxyquinolin-2(1H)-one extend across various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating viral infections and cancers.
  • Biochemical Research: These compounds serve as important tools in studying enzyme mechanisms due to their inhibitory effects.
  • Material Science: The chelation properties make them candidates for developing new materials with specific electronic or optical properties.

Interaction studies involving 3-hydroxyquinolin-2(1H)-one focus on its binding affinity with various biological targets:

  • Metal Ions: The ability to chelate metal ions has been extensively studied, revealing insights into how these interactions can modulate biological activity and stability .
  • Enzyme Binding: Investigations into how this compound interacts with enzymes such as d-amino acid oxidase provide valuable information for designing more effective inhibitors .

Several compounds share structural similarities with 3-hydroxyquinolin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyquinolineHydroxyl group at position 2Less potent in enzyme inhibition compared to 3-hydroxy derivative.
4-HydroxyquinolineHydroxyl group at position 4Exhibits different biological activities; less studied than 3-hydroxy.
6-HydroxyquinolineHydroxyl group at position 6May show enhanced antiviral activity over other positional isomers.
Quinolin-2(1H)-oneLacks hydroxyl groupServes as a parent structure; less reactive than hydroxylated derivatives.

The uniqueness of 3-hydroxyquinolin-2(1H)-one lies in its specific positioning of functional groups, which significantly influences its biological activity and chemical reactivity compared to other similar compounds.

XLogP3

1.2

Wikipedia

3-hydroxyquinolin-2(1H)-one

Dates

Last modified: 08-15-2023

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